molecular formula C23H16BrClN2O2 B12207193 2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-[(3-chlorobenzyl)oxy]phenol

2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-[(3-chlorobenzyl)oxy]phenol

Cat. No.: B12207193
M. Wt: 467.7 g/mol
InChI Key: GMJKCMILLOPPKG-UHFFFAOYSA-N
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Description

2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-[(3-chlorobenzyl)oxy]phenol is a complex organic compound that features a pyrimidine ring substituted with a bromophenyl group and a chlorobenzyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-[(3-chlorobenzyl)oxy]phenol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Etherification: The final step involves the etherification of the pyrimidine derivative with 3-chlorobenzyl alcohol in the presence of a base such as potassium carbonate (K2CO3) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-[(3-chlorobenzyl)oxy]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution (SNAr) reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-[(3-chlorobenzyl)oxy]phenol has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Pharmacology: Studies focus on its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.

    Materials Science: It is explored for its potential use in the development of novel materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-[(3-chlorobenzyl)oxy]phenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(4-Bromophenyl)-6-(propylsulfamoylamino)pyrimidin-4-yl]oxyethanol
  • 4-((6-Amino-5-bromo-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile

Uniqueness

2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-[(3-chlorobenzyl)oxy]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromophenyl group and a chlorobenzyl ether moiety makes it particularly interesting for applications requiring specific interactions with biological targets or materials with unique properties.

Properties

Molecular Formula

C23H16BrClN2O2

Molecular Weight

467.7 g/mol

IUPAC Name

2-[5-(4-bromophenyl)pyrimidin-4-yl]-5-[(3-chlorophenyl)methoxy]phenol

InChI

InChI=1S/C23H16BrClN2O2/c24-17-6-4-16(5-7-17)21-12-26-14-27-23(21)20-9-8-19(11-22(20)28)29-13-15-2-1-3-18(25)10-15/h1-12,14,28H,13H2

InChI Key

GMJKCMILLOPPKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)COC2=CC(=C(C=C2)C3=NC=NC=C3C4=CC=C(C=C4)Br)O

Origin of Product

United States

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